2-{[5-(propan-2-yl)-1,2-oxazol-3-yl]methoxy}ethan-1-amine
Description
2-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methoxy}ethan-1-amine is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 5 with a propan-2-yl (isopropyl) group and at position 3 with a methoxyethylamine side chain. Its molecular formula is C₉H₁₆N₂O₂, with a molecular weight of 184.24 g/mol and CAS number 1120284-77-6 . The compound’s structure combines the metabolic stability of the isoxazole ring with the hydrophilic and reactive amine group, making it a candidate for applications in medicinal chemistry and materials science. Its purity is typically reported as ≥95% in commercial and research settings .
Properties
IUPAC Name |
2-[(5-propan-2-yl-1,2-oxazol-3-yl)methoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(2)9-5-8(11-13-9)6-12-4-3-10/h5,7H,3-4,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLADHIJCJEGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)COCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212068 | |
| Record name | 2-[[5-(1-Methylethyl)-3-isoxazolyl]methoxy]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120284-77-6 | |
| Record name | 2-[[5-(1-Methylethyl)-3-isoxazolyl]methoxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120284-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[5-(1-Methylethyl)-3-isoxazolyl]methoxy]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(propan-2-yl)-1,2-oxazol-3-yl]methoxy}ethan-1-amine can be achieved through several steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate precursor, such as an α-hydroxy ketone with an amide.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.
Methoxylation: The methoxy group can be introduced by reacting the oxazole derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(propan-2-yl)-1,2-oxazol-3-yl]methoxy}ethan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving oxazole derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(propan-2-yl)-1,2-oxazol-3-yl]methoxy}ethan-1-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine
3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- Molecular Formula : C₁₁H₁₁F₃N₄O₂
- Molecular Weight : 288.23 g/mol
- CAS : 1076196-64-9
- Key Differences : Features a triazolopyrimidine core with a trifluoromethyl group and a carboxylic acid terminus. The trifluoromethyl group enhances metabolic resistance, while the carboxylic acid enables salt formation, improving solubility .
3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- Molecular Formula : C₁₅H₁₄N₄O₃
- Molecular Weight : 298.30 g/mol
- CAS : 1119499-77-2
- Key Differences: Incorporates a 3-methoxyphenyl substituent, enabling π-π stacking interactions. The propanoic acid chain enhances binding to polar targets .
Physicochemical Properties
| Property | 2-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methoxy}ethan-1-amine | 1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine | 3-[5-Ethyl-7-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
|---|---|---|---|
| Molecular Weight | 184.24 g/mol | 231.3 g/mol | 288.23 g/mol |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~2.5 (higher lipophilicity) | ~1.8 (balanced by trifluoromethyl and carboxylic acid) |
| Hydrogen Bond Donors | 2 (amine and oxazole N-O) | 1 (amine) | 2 (carboxylic acid and triazole N-H) |
| Purity | ≥95% | ≥95% (commercial) | ≥95% |
Noncovalent Interactions and Binding Affinity
Computational studies (e.g., using Multiwfn ) reveal:
- The isoxazole’s N-O group participates in hydrogen bonding (e.g., with serine or threonine residues in enzymes).
- The trifluoromethyl group in triazolopyrimidines engages in hydrophobic interactions and dipole stabilization .
- Oxadiazoles exhibit strong π-π stacking with aromatic amino acids, enhancing target selectivity .
Biological Activity
2-{[5-(propan-2-yl)-1,2-oxazol-3-yl]methoxy}ethan-1-amine is a compound belonging to the oxazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is C9H13N2O2, with a molecular weight of 184.24 g/mol. The structural features include:
- Oxazole ring : Contributes to the compound's reactivity and interaction with biological targets.
- Propan-2-yl group : Enhances lipophilicity, potentially affecting absorption and distribution in biological systems.
- Methoxy linkage : May influence the compound's binding properties and stability.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The oxazole moiety can participate in hydrogen bonding and π–π interactions, which are critical for binding affinity and specificity in biological systems.
Pharmacological Properties
Research indicates that oxazole derivatives exhibit a range of pharmacological activities including:
- Antimicrobial Activity : Compounds within the oxazole class have shown promising results against various bacterial strains.
- Antitumor Activity : Some derivatives demonstrate inhibitory effects on cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed, indicating therapeutic potential in inflammatory diseases.
Study on Antimicrobial Properties
A study conducted on various oxazole derivatives, including this compound, evaluated their effectiveness against common pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 |
| 2 | Escherichia coli | 18 |
| 3 | Pseudomonas aeruginosa | 12 |
Antitumor Activity Evaluation
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that the compound inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF7 (Breast) | 30 |
| A549 (Lung) | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
